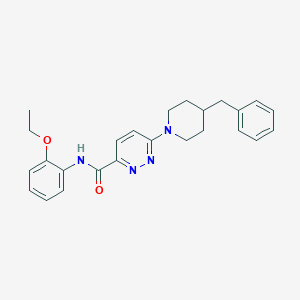![molecular formula C24H23N3O3S3 B2431649 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide CAS No. 326866-17-5](/img/structure/B2431649.png)
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fatty acid amide hydrolase inhibitor 1 is a compound that inhibits the enzyme fatty acid amide hydrolase. Fatty acid amide hydrolase is responsible for the degradation of endocannabinoids, such as anandamide, which play a crucial role in various physiological processes including pain, mood, and appetite regulation . By inhibiting fatty acid amide hydrolase, fatty acid amide hydrolase inhibitor 1 increases the levels of endocannabinoids, thereby enhancing their effects .
Preparation Methods
The synthesis of fatty acid amide hydrolase inhibitor 1 typically involves a combination of ligand-based virtual screening and structure-based drug discovery . This process includes chemical graph mining, quantitative structure–activity relationship modeling, and molecular docking techniques . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Fatty acid amide hydrolase inhibitor 1 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fatty acid amide hydrolase inhibitor 1 has a wide range of scientific research applications. In chemistry, it is used to study the endocannabinoid system and its role in various physiological processes . In biology, it is used to investigate the effects of endocannabinoid signaling on cellular functions . In medicine, fatty acid amide hydrolase inhibitor 1 is being explored as a potential therapeutic agent for conditions such as chronic pain, anxiety, depression, and neurodegenerative diseases . In industry, it is used in the development of new drugs targeting the endocannabinoid system .
Mechanism of Action
Fatty acid amide hydrolase inhibitor 1 exerts its effects by inhibiting the enzyme fatty acid amide hydrolase . This inhibition prevents the degradation of endocannabinoids, leading to increased levels of these signaling molecules . The primary molecular targets of fatty acid amide hydrolase inhibitor 1 are the cannabinoid receptors CB1 and CB2, as well as other receptors such as GPR55, peroxisome proliferator-activated receptors, and vanilloid receptors . The pathways involved include the modulation of cyclic AMP levels and ion channel activities .
Comparison with Similar Compounds
Fatty acid amide hydrolase inhibitor 1 is unique in its ability to selectively inhibit fatty acid amide hydrolase without affecting other enzymes . Similar compounds include URB597, OL-135, and AKU-005, which also inhibit fatty acid amide hydrolase but may have different selectivity profiles and pharmacological effects . Fatty acid amide hydrolase inhibitor 1 stands out due to its high potency and specificity .
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S3/c1-16-4-9-20-21(15-16)32-24(26-20)18-5-7-19(8-6-18)25-23(28)17-10-12-27(13-11-17)33(29,30)22-3-2-14-31-22/h2-9,14-15,17H,10-13H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGKSFUEBSXSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
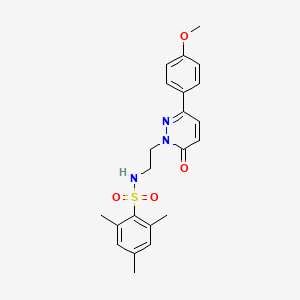
![Ethyl [(2-cyano-2-phenylvinyl)amino]acetate](/img/structure/B2431568.png)


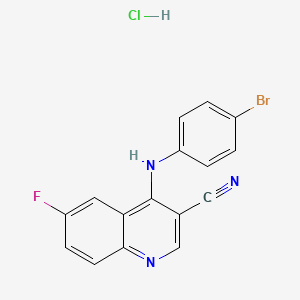
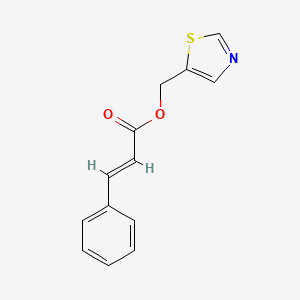
![7-Bromoimidazo[1,2-a]pyridin-3-amine;hydrochloride](/img/structure/B2431577.png)
![N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2431581.png)
![3-Fluoro-8-{4'-fluoro-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane](/img/structure/B2431582.png)
![(5aR,10aS)-1,3,8,10a-tetrahydroxy-2,5a-bis(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B2431583.png)
![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2431584.png)
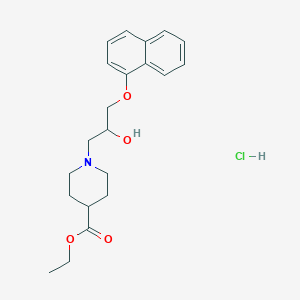
![N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B2431587.png)
